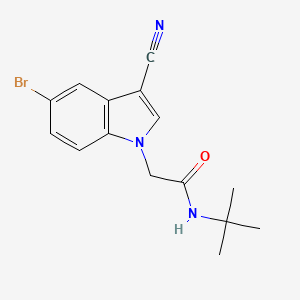
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide, also known as BRD0705, is a small molecule compound that has gained attention in recent years due to its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide involves its ability to target specific proteins involved in various biological processes. One protein that 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide targets is bromodomain-containing protein 4 (BRD4), which is involved in gene regulation. By targeting this protein, 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide can inhibit the expression of certain genes, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been shown to have neuroprotective effects, making it a potential tool for studying neurological diseases. Additionally, 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been shown to have anti-viral effects, making it a potential tool for studying viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide in lab experiments is its specificity. 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide targets specific proteins, allowing researchers to study the effects of inhibiting those proteins on various biological processes. Additionally, 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been shown to have low toxicity, making it a safer alternative to other compounds that may have similar effects. One limitation of using 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide in lab experiments is its cost. 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide is a relatively expensive compound, making it difficult for some researchers to use in their studies.
Zukünftige Richtungen
There are several future directions for research involving 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide. One area of research is in the study of neurological diseases. Studies have shown that 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has neuroprotective effects, making it a potential tool for studying diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the full extent of 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide's anti-cancer and anti-inflammatory effects. Finally, research is needed to develop more cost-effective synthesis methods for 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide, making it more accessible to researchers.
Conclusion:
In conclusion, 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide is a small molecule compound that has gained attention in recent years due to its potential use in scientific research. Its specificity and low toxicity make it a valuable tool for studying various biological processes, including cancer, inflammation, and viral infections. Further research is needed to fully understand the potential of 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide in these areas, as well as its potential use in studying neurological diseases.
Synthesemethoden
The synthesis of 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide involves a multi-step process that begins with the reaction of 5-bromo-1H-indole with tert-butyl acetate in the presence of potassium carbonate. This reaction produces 5-bromo-1-(tert-butoxycarbonyl)-1H-indole, which is then reacted with cyanogen bromide to yield 5-bromo-3-cyano-1H-indole. Finally, the compound is reacted with tert-butylamine to produce 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been used in a variety of scientific research studies due to its potential as a tool for studying various biological processes. One area of research where 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been used is in the study of cancer. Studies have shown that 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide inhibits the growth of cancer cells by targeting specific proteins involved in cell division and growth. Additionally, 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been shown to have anti-inflammatory effects, making it a potential tool for studying inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(5-bromo-3-cyanoindol-1-yl)-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c1-15(2,3)18-14(20)9-19-8-10(7-17)12-6-11(16)4-5-13(12)19/h4-6,8H,9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOCIJFZZVYABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(C2=C1C=CC(=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(aminocarbonyl)-2-(4-ethoxyphenyl)vinyl]benzamide](/img/structure/B5842440.png)
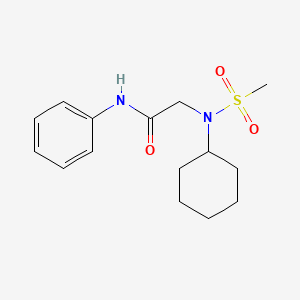

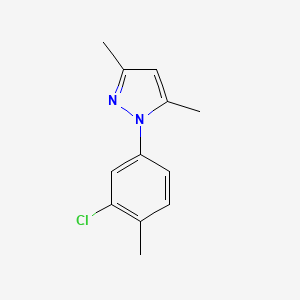
![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide](/img/structure/B5842460.png)
![4-{1-cyano-2-[4-(diethylamino)phenyl]vinyl}benzonitrile](/img/structure/B5842465.png)
![4-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5842489.png)
![N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5842496.png)
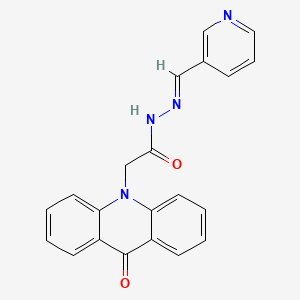
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid](/img/structure/B5842508.png)
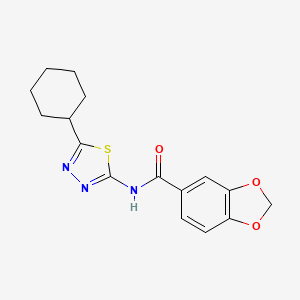
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide](/img/structure/B5842521.png)
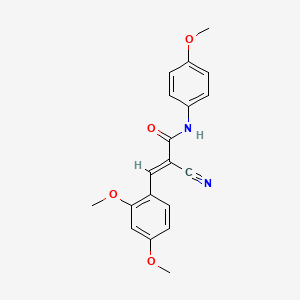
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5842535.png)